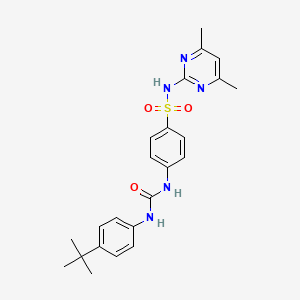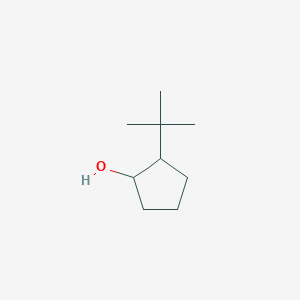
2-Tert-butylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylcyclopentan-1-ol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a hydroxyl group (-OH) attached to a cyclopentane ring that is substituted with a tert-butyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-tert-butylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-tert-butylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-tert-butylcyclopentanone
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2-Tert-butylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-butylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: Lacks the tert-butyl group, making it less sterically hindered.
2-Methylcyclopentanol: Has a methyl group instead of a tert-butyl group, resulting in different reactivity.
2-Ethylcyclopentanol: Contains an ethyl group, leading to variations in physical and chemical properties.
Uniqueness
2-Tert-butylcyclopentan-1-ol is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical behavior and interactions. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-tert-butylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8(7)10/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
OZFCDDMZWNHANP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


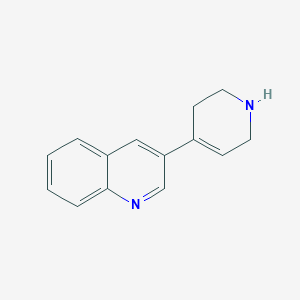

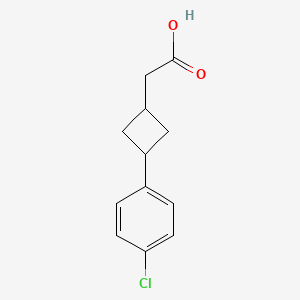
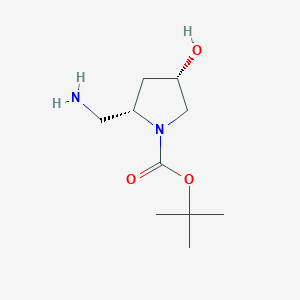
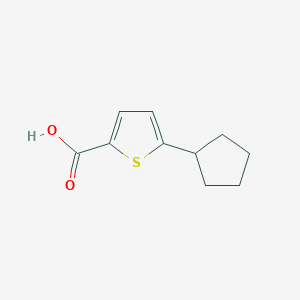
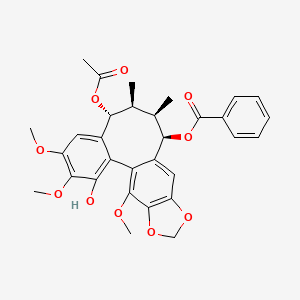
![2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15239651.png)
![5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15239668.png)
![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)
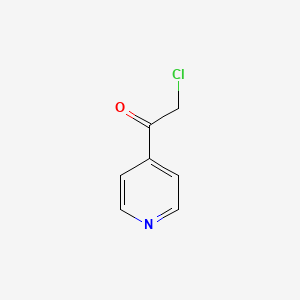
![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)
